9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol
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Overview
Description
Spiro compounds, including those similar to 9-(5-chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol, play a crucial role in medicinal chemistry and organic synthesis. Their unique structures offer versatile chemical properties and biological activities, making them subjects of extensive research.
Synthesis Analysis
The synthesis of spiro compounds often involves cascade reactions or multicomponent reactions. For example, Prins cascade cyclization has been utilized for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the complexity and creativity involved in constructing spiro frameworks (B. Reddy et al., 2014).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their cyclic systems, where at least one atom (typically carbon) is a part of two separate rings. Spectroscopic analyses, such as NMR and X-ray crystallography, are essential tools for elucidating these structures. For instance, the crystal structure and spectroscopic analysis of 1-chloro-2-(2,6-diisopropylphenyl)-4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione provided insights into the geometric and electronic configurations of such compounds (T. Hudnall et al., 2021).
Chemical Reactions and Properties
Spiro compounds undergo various chemical reactions, reflecting their reactivity and functional group transformations. For example, the aminomethylation of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile showcased efficient synthesis pathways to new derivatives, highlighting the compounds' versatility (A. Khrustaleva et al., 2018).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, are critical for understanding the compound's behavior in different environments. The study on 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one used NMR spectroscopy for structure analysis, providing valuable data for related compounds (Chenglu Zhang et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential aspects of spiro compounds. The enhanced reactivity of certain spiro derivatives in the Castagnoli-Cushman reaction illustrates the compounds' potential in synthetic chemistry (A. Rashevskii et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-chlorofuran-2-yl)-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c15-12-4-3-10(20-12)13(18)16-7-5-14(6-8-16)11(17)2-1-9-19-14/h3-4,11,17H,1-2,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTZEIDWQORRDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(CCN(CC2)C(=O)C3=CC=C(O3)Cl)OC1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(5-Chloro-2-furoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol |
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